Product packaging for Biotin-PEG23-amine(Cat. No.:CAS No. 604786-74-5)

Biotin-PEG23-amine

Cat. No.: B606125
CAS No.: 604786-74-5
M. Wt: 1299.61
InChI Key: LQIGDDHILHLQSX-SNKXOJDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG23-amine is a pegylated biotin reagent functionalized with a primary amine group, designed for advanced bioconjugation applications. Its structure incorporates a long, discrete PEG spacer comprising 23 units (71 atoms, ~87.0 Å), which provides significant benefits over shorter-chain linkers . This extended, hydrophilic linker dramatically improves water solubility for both the reagent and the resulting bioconjugates, preventing aggregation and precipitation to enhance assay performance . A primary advantage of the long PEG spacer is the substantial reduction of steric hindrance, ensuring efficient binding between the conjugated biotin and avidin or streptavidin probes and resins, which is critical for affinity purification and various detection methods . The primary amine group is highly versatile, reacting with several common functional groups to form stable bonds. It can be coupled with carboxyl groups using EDC chemistry to form amide bonds, or with activated esters like NHS for efficient biotinylation of proteins, antibodies, and other molecules . Furthermore, this amine group can react with periodate-generated aldehydes on the sugar moieties of glycoproteins, enabling specific labeling of cell surface glycoproteins . This makes this compound an essential tool for cell surface labeling, biomarker isolation, and the development of sensitive diagnostic assays . The compound is a single-molecular-weight entity (C₅₈H₁₁₄N₄O₂₅S, MW: 1299.60, CAS: 604786-74-5) with high purity, ensuring reproducible and reliable results . It is soluble in water and various organic solvents, offering flexibility in reaction setup . For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

604786-74-5

Molecular Formula

C58H114N4O25S

Molecular Weight

1299.61

IUPAC Name

N-(71-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C58H114N4O25S/c59-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-37-39-81-41-43-83-45-47-85-49-51-87-52-50-86-48-46-84-44-42-82-40-38-80-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-60-56(63)4-2-1-3-55-57-54(53-88-55)61-58(64)62-57/h54-55,57H,1-53,59H2,(H,60,63)(H2,61,62,64)/t54-,55-,57-/m0/s1

InChI Key

LQIGDDHILHLQSX-SNKXOJDGSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)=O)[C@@]2([H])N1

Appearance

Solid powder

Purity

>94% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biotin-PEG23-amine

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Biotin Peg23 Amine

Synthesis Pathways for Biotin-PEG-Amine Architectures

The construction of Biotin-PEG-amine molecules can be achieved through several synthetic routes, with carbodiimide-mediated coupling and ring-opening polymerization being prominent methods for assembling the core structure and elongating the PEG chain, respectively.

Carbodiimide-Mediated Coupling Approaches (e.g., N,N′-Dicyclohexylcarbodiimide (DCC)/N-Hydroxysuccinimide (NHS))

A foundational method for creating Biotin-PEG-amine involves the activation of biotin's carboxylic acid group to facilitate its conjugation with an amine-terminated PEG chain. researchgate.net This is commonly accomplished using carbodiimide (B86325) cross-linking chemistry, where reagents like N,N′-dicyclohexylcarbodiimide (DCC) are employed. nih.govigem.org The process begins with the activation of biotin's carboxyl group by DCC, which renders the carboxylic oxygen a more effective leaving group. nih.gov To enhance the efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) is often used in conjunction with DCC. researchgate.netigem.org This two-step, one-pot reaction first forms a Biotin-NHS ester, a more stable and amine-reactive intermediate. thermofisher.com

The mechanism involves the nucleophilic attack of the primary amine of a bifunctional PEG-amine on the activated carbonyl carbon of the Biotin-NHS ester. igem.org This results in the formation of a stable amide bond and the release of NHS. The reaction is typically carried out in anhydrous organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the activated ester. Key parameters for a successful coupling include the molar ratio of reactants, reaction time, and temperature. For instance, a protocol for synthesizing Biotin-NHS, a precursor for this conjugation, details a molar ratio of 1:1.2:1.2 for biotin (B1667282):NHS:DCC, reacting for 6 hours at room temperature to achieve a high yield.

The resulting product, Biotin-PEG-amine, can then be isolated and purified. researchgate.net It is important to note that a significant challenge in DCC/NHS coupling is the removal of the dicyclohexylurea (DCU) byproduct, which can be difficult and may introduce toxicity concerns if not completely eliminated. researchgate.net

Ring-Opening Polymerization for PEG Chain Elongation

Ring-opening polymerization (ROP) is a powerful technique for synthesizing the polyethylene (B3416737) glycol (PEG) chain itself, allowing for control over its length. mdpi.commdpi.com This method is particularly useful for creating well-defined PEG architectures. The anionic polymerization of ethylene (B1197577) oxide (EO) is a standard industrial method for producing PEGs of various molecular weights. acs.org This living polymerization process is initiated by nucleophiles, such as alkali metal hydroxides or alkoxides, and proceeds with the sequential addition of EO monomers to the growing polymer chain. acs.org The living nature of this polymerization results in a narrow molecular weight distribution. acs.org

In the context of creating Biotin-PEG-amine, a pre-formed biotin molecule can be used to initiate the polymerization of ethylene oxide, or a PEG chain can be synthesized first and then functionalized with biotin and an amine group at its termini. For example, a biotin-conjugated PEG can be synthesized and subsequently used as a macroinitiator for the ring-opening polymerization of other cyclic monomers, such as ε-caprolactone, to create block copolymers. nih.gov Alternatively, a bifunctional PEG with a protected amine at one end and a hydroxyl group at the other can be synthesized. The hydroxyl group can then be used to initiate the ROP of ethylene oxide to achieve the desired PEG length. Following deprotection of the amine and conjugation with activated biotin, the final Biotin-PEG-amine is obtained.

Functional Group Interconversion and Further Derivatization

The terminal amine group of Biotin-PEG23-amine is a versatile handle for a wide array of post-synthetic modifications, enabling the creation of complex and multifunctional bioconjugates. scribd.com

Amine Reactivity in Post-Synthetic Modifications

The primary amine (-NH2) group on this compound is nucleophilic and readily reacts with various electrophilic functional groups to form stable covalent bonds. broadpharm.comcd-bioparticles.net This reactivity is fundamental to its utility in bioconjugation. A common application is the reaction with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide linkages. broadpharm.com This allows for the straightforward labeling of proteins, antibodies, and other biomolecules that have been modified to contain an NHS ester. igem.orgthermofisher.com

The reactivity of the amine can be influenced by the reaction conditions, particularly pH. Amine-reactive conjugations are typically performed at a pH range of 7.2 to 9 to ensure the amine is in its deprotonated, nucleophilic state. thermofisher.com Beyond NHS esters, the terminal amine can also be coupled to other functional groups like isothiocyanates to form thiourea (B124793) linkages, or to aldehydes and ketones via reductive amination to form secondary amines. thermofisher.com This versatility allows for the attachment of a wide range of molecules, including fluorescent dyes, drugs, and other targeting ligands. interchim.fr

Orthogonal Chemistry for Complex Conjugate Synthesis (e.g., Click Chemistry)

For the construction of more intricate molecular architectures, orthogonal chemical strategies are employed. These strategies involve reactions between mutually inert functional groups, allowing for sequential modifications without the need for protecting groups. interchim.fr "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example of an orthogonal ligation method. interchim.frnih.gov

To utilize click chemistry, the terminal amine of this compound can be converted into either an azide (B81097) or an alkyne. For instance, the amine can be reacted with an azide- or alkyne-containing NHS ester to introduce the desired clickable handle. interchim.fr This modified Biotin-PEG linker can then be specifically and efficiently conjugated to a molecule bearing the complementary functional group (an alkyne for an azide, or vice versa). interchim.frnih.gov The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for complex biological applications. nih.govmdpi.com

Another powerful orthogonal approach is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry variant. nih.gov This involves the reaction of an azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO). rsc.org The terminal amine of this compound can be modified with a DBCO-NHS ester to introduce the strained alkyne. This allows for conjugation to azide-modified biomolecules without the need for a potentially cytotoxic copper catalyst, which is a significant advantage for in vivo applications.

Advanced Bioconjugation Methodologies Employing Biotin Peg23 Amine

Click Chemistry Applications (e.g., Copper(I)-Catalyzed, Strain-Promoted Click Chemistry)

While Biotin-PEG23-amine itself is primarily used for amine-reactive conjugations, its structure is foundational for creating derivatives used in click chemistry. By modifying the terminal amine group, this compound can be converted into a reagent suitable for these highly efficient and specific reactions. For instance, the amine can be functionalized to introduce an azide (B81097) or an alkyne group, making it a participant in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

In these scenarios, a researcher would first react this compound with a molecule containing, for example, an NHS-ester-activated alkyne or azide. This creates a new biotin-PEG-alkyne or biotin-PEG-azide reagent. This derivative can then be "clicked" onto a biomolecule that has been metabolically, enzymatically, or chemically engineered to possess the complementary functional group (an azide for an alkyne, or a cyclooctyne (B158145) for an azide).

The advantages of click chemistry are its high specificity, biocompatibility (especially for SPAAC, which avoids the cytotoxic copper catalyst), and high reaction yields. The long, hydrophilic PEG23 spacer is beneficial in this context as well, as it projects the biotin (B1667282) moiety away from the surface of the biomolecule, ensuring its accessibility for interaction with streptavidin after the click reaction has occurred.

Site-Specific Bioconjugation Strategies

Site-specific bioconjugation aims to attach a label, like biotin, to a precise location on a biomolecule. This is crucial for preserving the function of proteins, antibodies, or enzymes, which can be compromised by random labeling of reactive residues like lysines.

This compound can be used in site-specific strategies when the target biomolecule is engineered to have a unique reactive site. For example, a specific amino acid in a protein's sequence can be genetically replaced with an unnatural amino acid containing a unique functional group, such as a ketone, aldehyde, or a "clickable" azide or alkyne.

If the unnatural amino acid contains a unique carboxylic acid, standard EDC/NHS chemistry could be used to specifically couple this compound to that single site. More commonly, the unique functional group would be an azide or alkyne, enabling a site-specific SPAAC or CuAAC reaction with a correspondingly modified Biotin-PEG23 derivative (as described in section 3.2).

Another strategy involves enzymatic modification. Certain enzymes can install a functional group at a specific sequence on a protein. For example, formylglycine-generating enzymes (FGE) can convert a specific cysteine residue within a defined peptide tag into a formylglycine residue, which contains an aldehyde group. This aldehyde can then be specifically targeted by an aminooxy- or hydrazide-modified Biotin-PEG23 reagent (created by functionalizing the amine) to form a stable oxime or hydrazone bond, respectively.

Multi-Component Conjugation Architectures

The structure of this compound is well-suited for building more complex, multi-component molecular systems. The terminal amine provides a versatile anchor point for assembling larger constructs.

For instance, this compound can be conjugated to a central scaffold or core molecule that possesses multiple, distinct reactive sites. One of these sites could be a carboxylic acid, which would be coupled to the amine of this compound. Other sites on the scaffold could be functionalized with different molecules, such as fluorescent dyes, drug payloads, or other targeting ligands. This creates a multifunctional reagent where the biotin-PEG arm serves as a purification and detection handle, while the other components perform different roles.

In a research study focused on developing tools for GABA-A receptors, scientists attached this compound to a complex photosensitive core molecule. ucl.ac.uk The purpose was to create a probe where the core molecule could bind to the receptor, while the long PEG-biotin tail would allow the entire complex to be captured and studied using streptavidin-coated surfaces or quantum dots. scispace.comucl.ac.uk This architecture demonstrates the use of this compound as a critical component in a larger, multi-part system designed for sophisticated biological experiments.

This modular approach allows for the systematic assembly of complex bioconjugates. The biotin element provides a reliable method for affinity purification or immobilization, the PEG spacer ensures solubility and accessibility, and the core scaffold can be tailored for a specific application by attaching various functional moieties.

Applications in Advanced Biological and Material Sciences Research

Biotin-Mediated Targeting in In Vitro and Pre-Clinical Models

The overexpression of biotin (B1667282) receptors on the surface of various cancer cells has made biotin a key molecule for targeted drug delivery systems. researchgate.netmdpi.com Biotin-PEG23-amine serves as a critical linker to attach therapeutic agents or imaging probes to nanoparticles and other carriers, directing them toward these specific cells.

Receptor-Mediated Internalization Mechanisms (e.g., Sodium-Dependent Multivitamin Transporter (SMVT))

The primary mechanism for biotin uptake into cells is through the sodium-dependent multivitamin transporter (SMVT), a protein that is often overexpressed in rapidly proliferating cancer cells. researchgate.netmdpi.comnih.gov This transporter recognizes the biotin molecule and facilitates its entry into the cell, a process that can be exploited for targeted therapy. While SMVT is a major pathway, some studies suggest the existence of other receptor-mediated processes, as endocytosis is sometimes observed, which is not a typical feature of SMVT-mediated transport. nih.gov The conjugation of therapeutic molecules to biotin via a linker like this compound allows these molecules to "hitchhike" on this natural uptake pathway, concentrating the therapeutic effect in target cells.

Cellular Uptake Studies in Specific Cell Lines (e.g., Cancer Cells, Brain-Derived Endothelial Cells, Neuroblastoma Cells)

Research has demonstrated the effectiveness of biotin-functionalized systems in various cell lines. For instance, biotin-conjugated nanoparticles have shown enhanced cytotoxicity in cancer cells like HeLa and MCF-7 compared to non-biotinylated counterparts. researchgate.netmdpi.comnih.gov This increased efficacy is attributed to the targeted uptake via biotin receptors. researchgate.net

Studies on neuroblastoma cells have also utilized biotin for targeted delivery. For example, zinc oxide nanostructures decorated with biotin have been shown to affect the cytoskeleton of neuroblastoma cells. researchgate.net In another study, NB2a neuroblastoma cells were found to transport biocytin (B1667093) (a biotin derivative) more efficiently than biotin itself, highlighting a specific carrier-mediated transport mechanism in these neuronal cells. nih.gov The specific transport systems in different cell lines, such as the distinct biotin uptake mechanisms in NB2a neuroblastoma cells versus C6 astrocytoma cells, underscore the importance of cell-specific targeting strategies. nih.gov

Cellular Uptake Studies Using Biotinylated Systems

Cell LineBiotinylated SystemKey FindingReference
HeLa (Cervical Cancer)Biotin-conjugated PEG/PCL nanoparticles with paclitaxelHigher cytotoxicity compared to non-biotinylated nanoparticles. researchgate.net
MCF-7 (Breast Cancer)Biotin-PEG-PCL nanomicelles with artemisininInhibitory effect on cancer cells with no toxicity to normal cells. mdpi.com
OVCAR-3 (Ovarian Cancer)Biotinylated PAMAM dendrimersSignificantly higher uptake in cancer cells compared to non-cancerous HEK 293T cells. nih.gov
Neuroblastoma Cells (SH-SY5Y)Biotin-decorated Zinc Oxide/Gold nanoparticlesAffected the cytoskeleton of the neuroblastoma cells. researchgate.net
NB2a (Neuroblastoma)BiocytinMore efficient transport compared to biotin, indicating a specific carrier-mediated mechanism. nih.gov

Mechanistic Investigations of Targeted Molecular Delivery

The use of this compound and similar linkers has been instrumental in dissecting the mechanisms of targeted delivery. The primary amine group of the linker allows for stable amide bond formation with carboxyl groups on drugs or nanoparticles. broadpharm.comcd-bioparticles.net The long PEG chain ensures that the biotin remains exposed and available for receptor binding, a critical factor for successful targeting. cd-bioparticles.net Studies have confirmed that biotinylated drug delivery systems enhance the selectivity and absorption of drugs in tumor cells. researchgate.netresearchgate.net For example, in vivo studies with HeLa cell xenograft tumor models showed a significant reduction in tumor volume when using biotin-conjugated gold nanoparticles compared to non-biotinylated ones, confirming the targeting effect. nih.gov

Nanomaterial Functionalization and Engineering

This compound is a versatile tool for the surface modification of a wide range of nanomaterials, imparting biological targeting capabilities and improving their properties for research applications. broadpharm.compolysciences.com

Polymeric Nanoparticle Conjugation for Research Platforms (e.g., PEG/PCL nanoparticles, PAMAM dendrimer nanoparticles)

Biotin-PEG-amine compounds are used to create targeted polymeric nanoparticles. For instance, amphiphilic block copolymers like poly(ethylene oxide)/poly(ε-caprolactone) (PEG/PCL) can be coupled to biotin. researchgate.netmdpi.com These biotin-conjugated PEG/PCL nanoparticles can encapsulate hydrophobic drugs and have demonstrated sustained release profiles and enhanced cytotoxicity in cancer cells. researchgate.netmdpi.com The synthesis involves activating biotin and reacting it with a bifunctional PEG-amine, which then initiates the polymerization of ε-caprolactone. mdpi.com

Similarly, poly(amido)amine (PAMAM) dendrimers, a class of highly branched, well-defined polymers, have been biotinylated to enhance their uptake in cancer cells. researchgate.netnih.gov Studies have shown that biotin-PAMAM dendrimers are taken up more efficiently by ovarian cancer cells (OVCAR-3) compared to non-cancerous cells, indicating their potential as targeted drug carriers. nih.gov

Inorganic Nanoparticle Surface Modification (e.g., Zinc Oxide Nanostructures, Gold Nanoparticles, Magnetotactic Bacteria)

The functionalization of inorganic nanoparticles with this compound enhances their utility in biological research.

Zinc Oxide (ZnO) Nanostructures: ZnO nanoparticles can be surface-modified with biotin. One strategy involves a two-step process where a silane (B1218182) molecule first creates a stabilizing layer, which is then used to attach a biotin derivative. nih.gov In other research, amine-functionalized ZnO nanosheets have been prepared, which could then be conjugated with biotin. mdpi.comresearchgate.net Such modifications aim to create biocompatible materials for bioimaging and biosensing. nih.gov

Gold Nanoparticles (AuNPs): Biotin-PEG linkers are used to create stable, water-soluble gold nanoparticle probes. nih.govnih.govnn-labs.com These biotinylated AuNPs can be used for the sensitive detection of biomarkers like nucleic acids and proteins. nih.gov The biotin on the surface allows for specific binding to streptavidin-coated surfaces or molecules, making them useful in various diagnostic assays and targeted delivery systems. nn-labs.comlunanano.com

Magnetotactic Bacteria (MTB): These bacteria naturally produce magnetic nanoparticles and can be used as self-propelled drug delivery agents. mdpi.comnih.gov To prevent their early removal by the immune system, their surface can be coated with a "stealth" polymer. By attaching a PEG-biotin polymer to the surface of MTB, researchers have created a complex that is less likely to be engulfed by phagocytic cells. mdpi.comnih.gov In a different approach, magnetosomes (the magnetic nanoparticles produced by MTB) have been biologically engineered to display biotin on their surface by fusing a biotin carboxyl carrier protein to a magnetosome membrane protein. nih.gov This creates a biocompatible magnetic nanomaterial with inherent targeting capabilities for biotin-receptor-overexpressing cells. nih.gov

Functionalization of Nanomaterials with Biotin-PEG-Amine

NanomaterialFunctionalization ApproachResearch ApplicationReference
PEG/PCL NanoparticlesCopolymerization with biotin-conjugated PEG.Targeted chemotherapy for cancer. mdpi.com
PAMAM DendrimersBiotinylation using sulfo-NHS-LC-biotin.Targeted drug delivery to ovarian cancer cells. nih.gov
Zinc Oxide (ZnO) NanostructuresTwo-step modification with a silane and a biotin derivative.Bioimaging probes and biosensing. nih.gov
Gold Nanoparticles (AuNPs)Functionalization with biotin-terminated PEG.Simultaneous detection of nucleic acids and proteins; targeted drug delivery. nih.govnih.gov
Magnetotactic Bacteria (MTB)Surface attachment of PEG-biotin polymer.Stealth drug delivery agents. mdpi.com
Magnetosomes (from MTB)Genetic engineering to display biotin on the surface.Targeted imaging and delivery for tumors. nih.gov

Hydrogel and Biomaterial Surface Immobilization

The functionalization of surfaces is a cornerstone of modern biomaterial science and tissue engineering. This compound is extensively used for the immobilization of biomolecules onto hydrogels and other biomaterial surfaces. creativepegworks.com Hydrogels, which are water-swollen polymer networks, can be engineered to mimic the extracellular matrix, but often require modification to present specific biological cues.

By reacting the amine group of this compound with activated carboxyl groups on a hydrogel or biomaterial backbone, a surface densely coated with biotin becomes available. google.com This biotinylated surface then serves as a versatile platform for the stable, non-covalent immobilization of any streptavidin-conjugated molecule, such as growth factors, peptides, or enzymes. This method offers spatial control over ligand presentation, which is critical for guiding cell behavior. google.com The long PEG23 spacer is crucial in this context; it extends the biotin moiety away from the substrate surface, ensuring its accessibility for binding to bulky streptavidin-conjugates and minimizing steric hindrance. precisepeg.combiochempeg.com Furthermore, the inherent protein-repellent properties of the PEG chains help to create a "non-fouling" background, ensuring that only the intended streptavidin-conjugated molecules are immobilized. researchgate.net This technique plays a pivotal role in creating bioactive scaffolds for tissue regeneration and advanced platforms for cell culture studies.

Development of Advanced Biosensors and Diagnostic Probes

The performance of biosensors and diagnostic probes relies heavily on the precise control of surface chemistry. This compound offers a robust solution for creating the highly specific and sensitive surfaces required for modern diagnostics.

Optimizing the surface chemistry of a biosensor is critical for maximizing its sensitivity and reliability. mecwins.com The goal is to create a surface that promotes the uniform and active immobilization of capture molecules while resisting the non-specific adsorption of other components from the sample matrix. researchgate.net Using this compound helps achieve this by forming a well-defined and hydrophilic surface layer.

The long PEG chains form a brush-like structure that prevents the sensor surface from becoming fouled by proteins and other macromolecules present in complex biological fluids like blood plasma. nih.govresearchgate.net This "stealth" property is fundamental to reducing background noise and improving the signal-to-noise ratio of the sensor. whiterose.ac.uk Research has shown that by controlling the density and length of PEG chains, it is possible to fine-tune the surface environment to optimize the orientation and functionality of immobilized capture molecules, leading to enhanced sensor performance, including increased sensitivity and lower limits of detection. mecwins.comresearchgate.net

Optimization StrategyRole of this compoundExpected Outcome
Surface Passivation The hydrophilic PEG chain creates a hydration layer that repels non-specific protein adsorption. nih.govReduced background signal and sensor fouling. whiterose.ac.uk
Controlled Ligand Density The amine group allows for covalent attachment to a controlled number of sites on the sensor surface.Optimized binding kinetics and accessibility for target analytes.
Steric Hindrance Reduction The long PEG23 spacer arm physically separates the biotin from the surface and the capture molecule from the biotin. precisepeg.comImproved binding efficiency of large streptavidin-conjugated capture molecules.
Enhanced Stability Forms a stable, covalent amide bond with the sensor surface. axispharm.comIncreased sensor robustness and shelf-life.

A key step in constructing a biosensor is the stable attachment of capture molecules (e.g., antibodies, nucleic acids, or aptamers) to the sensor surface. The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, making it an ideal tool for this purpose. addgene.org

This compound facilitates a two-step immobilization process. First, the amine terminus of the linker is covalently coupled to a surface that has been functionalized with carboxyl groups or N-hydroxysuccinimide (NHS) esters. biochempeg.comlumiprobe.com This creates a stable, biotin-coated surface. Second, a capture molecule that has been pre-conjugated to streptavidin is introduced and binds with high affinity and specificity to the biotin on the surface. This modular approach is highly versatile, allowing a single type of biotinylated surface to be used for immobilizing a wide variety of different streptavidin-linked capture molecules. The PEG linker ensures that the immobilized molecules retain their native conformation and activity, which is essential for sensitive and specific analyte detection. lumiprobe.com

One of the greatest challenges in diagnostics is detecting low-abundance analytes in complex biological samples such as serum or plasma. These samples contain a high concentration of proteins and other molecules that can non-specifically adsorb to sensor surfaces, a phenomenon known as biofouling. researchgate.net This fouling can mask the specific signal from the target analyte, leading to false positives or reduced sensitivity.

The polyethylene (B3416737) glycol component of this compound is exceptionally effective at mitigating this problem. nih.gov PEG is highly hydrophilic and creates a "hydration shell" on the surface, which acts as a physical and energetic barrier to protein adsorption. precisepeg.commdpi.com By forming a dense layer of these PEG chains on a sensor surface, a robust anti-fouling interface is created. researchgate.net This significantly reduces the background noise from non-specific binding, enabling the reliable detection of target molecules even at very low concentrations in complex media. researchgate.netwhiterose.ac.uk This property is critical for the development of point-of-care diagnostic devices that can be used with minimally processed biological samples.

Immobilization of Capture Molecules for Analyte Detection

Molecular Probes and Assay Development

This compound is a valuable reagent in the development of molecular probes and novel assay formats, primarily due to the unparalleled specificity of the biotin-streptavidin interaction.

Protein-proximity labeling techniques are powerful methods for identifying protein-protein interactions within their natural cellular environment. nih.gov A prominent example is BioID (proximity-dependent Biotin Identification), which provides a snapshot of the proteins in the immediate vicinity of a protein of interest. nih.gov

The BioID method involves fusing a promiscuous mutant of the E. coli biotin ligase, BirA, to a specific "bait" protein. addgene.org When cells expressing this fusion protein are supplied with exogenous biotin, the BirA enzyme is activated. It generates highly reactive biotinoyl-AMP, which then diffuses from the active site and covalently attaches to exposed lysine (B10760008) residues on any proteins that are in close proximity to the bait protein. nih.govunits.it These newly biotinylated "prey" proteins can then be isolated from the cell lysate with high efficiency using streptavidin-coated beads for subsequent identification by mass spectrometry. nih.gov This technique is particularly adept at capturing weak and transient interactions that are often missed by other methods. addgene.orgnih.gov

While standard BioID protocols utilize free biotin, the underlying principle highlights the central role of biotin as a robust molecular tag for affinity purification. addgene.org The development of various biotinylating reagents is crucial for the broader field of assay development, enabling the creation of specific probes and affinity matrices used in a wide range of biological experiments.

Affinity Purification and Enrichment Strategies

The strong and specific interaction between biotin and streptavidin is a cornerstone of affinity purification techniques. Biotin-PEG reagents are broadly used for the nonradioactive purification, detection, and immobilization of biomolecules. precisepeg.comaxispharm.combroadpharm.com While traditional biotin labels can sometimes lead to harsh elution conditions that denature the target protein, related compounds like desthiobiotin-PEG offer a gentler alternative. Desthiobiotin binds to streptavidin with high specificity but can be eluted under mild conditions, making it ideal for the purification and intracellular labeling of proteins where maintaining native structure and function is critical. nanocs.net The principle of using a biotinylated probe to capture and enrich target molecules is a fundamental strategy where this compound's properties are highly advantageous. The long PEG linker ensures that the biotin tag is accessible for binding to streptavidin-coated supports, even when attached to large or complex proteins, facilitating efficient capture and enrichment. precisepeg.com

Glycan-Based Microarray and Suspension Array Development

This compound has been specifically utilized in the development of suspension glycan arrays (SGAs), a high-throughput technology for profiling anti-glycan antibodies in patient samples. plos.orgd-nb.info In this application, researchers couple biotinylated glycopolymers to fluorescently coded microbeads. plos.org

A critical step involves the modification of the carboxylated microbeads, where this compound (biot–PEG23–NH2) is used as a heterobifunctional linker. plos.orgd-nb.inforesearchgate.net The amine end of the molecule is coupled to the carboxyl groups on the beads, presenting the biotin end for subsequent binding to streptavidin. This streptavidin-coated bead then serves as a platform to anchor biotinylated glycopolymers, which act as targets for capturing specific antibodies from plasma samples. plos.org The use of a long PEG linker like PEG23 is crucial in these assays as it extends the glycan away from the bead surface, reducing non-specific binding and making the glycan more accessible for antibody interaction. d-nb.info This methodology has been successfully applied to identify potential biomarkers for diseases like ovarian cancer by comparing the anti-glycan antibody profiles of patients and healthy controls. plos.orgd-nb.info

Table 1: Research Findings in Glycan Suspension Array Development
Study FocusKey FindingCompound UsedReference
Ovarian Cancer Biomarker DiscoveryAnti-human Globo H IgG antibodies could significantly discriminate high-grade serous ovarian cancer patients from controls.biot–PEG23–NH2 d-nb.info
Analysis of Anti-Glycan AntibodiesSuspension glycan array using 22 different negatively charged glycans identified significant differences in antibody levels between ovarian cancer patients and benign controls.biot–PEG23–NH2 plos.org
Microbead Surface ModificationCoupling of heterobifunctional PEGs (including PEG23) to beads prior to streptavidin anchoring serves as a bifunctional linker between the bead and streptavidin.biot-PEG23-NH2 researchgate.net

Ligand-Receptor Interaction Studies and Force Spectroscopy (e.g., Integrin-mediated Unbinding)

The ability to create precisely defined molecular probes is essential for studying the biophysics of ligand-receptor interactions. This compound is instrumental in constructing such probes for techniques like molecular tension fluorescence microscopy (MTFM). In a notable study investigating the forces exerted by integrin receptors, a key cellular adhesion molecule, researchers synthesized a complex molecular probe. nih.gov

This probe consisted of a cyclic peptide ligand (cRGDfK) known to bind integrins, which was conjugated to a fluorescent dye (Alexa 647) and a biotin molecule via a 23-unit PEG linker. nih.gov The synthesis specifically involved using Biotin-PEG23-maleimide to react with a cysteine residue on the peptide, but the principle of using a long PEG linker to tether biotin is identical. The resulting cRGDfK(C)-A647-PEG23-biotin conjugate was then anchored to streptavidin-coated surfaces. nih.gov When cells adhered to these surfaces, the forces generated by integrin receptors pulling on the cRGDfK ligand were sufficient to stretch the PEG linker and, surprisingly, even cause the high-affinity streptavidin-biotin bond to dissociate. nih.gov This research demonstrated that integrin-ligand tensions in focal adhesions are significantly higher than previously estimated and highlighted the utility of long-chain biotin-PEG linkers in constructing sophisticated molecular force sensors. nih.gov

Table 2: Research Findings in Ligand-Receptor and Force Spectroscopy Studies
Research AreaExperimental SetupKey FindingCompound DerivativeReference
Integrin Force MeasurementA FRET-based sensor using a cRGDfK peptide tethered via a PEG23-biotin linkage to a streptavidin surface.Integrin receptors exert sufficient force (~10-20 pN) to dissociate the streptavidin-biotin bond within focal adhesions.cRGDfK(C)-A647-PEG23-biotin nih.gov
Dynamic Force SpectroscopyProbing the complex between integrin α7β1 and invasin (B1167395) using a biomembrane force-probe.Erythrocytes were biotinylated with Biotin-PEG-NHS 3400 to attach them to probe beads.Biotin-PEG-NHS 3400 nih.gov

Functionalization of Biomolecules

The terminal amine group of this compound provides a convenient handle for covalently attaching the biotin-PEG moiety to a variety of important biomolecules. broadpharm.comaxispharm.com

Peptide and Protein Conjugation

Biotin-PEG-amine reagents are widely used to conjugate with proteins and peptides. axispharm.comthermofisher.com The primary amine of the reagent readily reacts with carboxyl groups on biomolecules, such as those found at the C-terminus of a protein or in the side chains of aspartate and glutamate (B1630785) residues, to form stable amide bonds. broadpharm.comaxispharm.com This conjugation is a foundational step for many of the applications already discussed. For example, the study of integrin-mediated forces involved the synthesis of a cRGDfK(C)-A647-PEG23-biotin peptide conjugate, a clear instance of peptide functionalization. nih.gov Similarly, the creation of versatile antibody capture nanoparticles has been achieved by functionalizing silica (B1680970) particles with amine groups, followed by covalent attachment of biotin, and subsequent binding of streptavidin and biotinylated Protein A/G. uky.edu This demonstrates the robust utility of amine-reactive biotinylation in creating complex, functional bio-interfaces.

Nucleic Acid Labeling and Probe Construction (e.g., Oligonucleotides)

The biotinylation of nucleic acids is a fundamental technique for a range of applications, including hybridization assays, purification, and detection. lumiprobe.combiosynth.com Biotin-PEG-amine reagents can be conjugated to nucleic acids, with the terminal amine group capable of reacting with the 5'-phosphate groups of oligonucleotides to form stable amide bonds. broadpharm.comcd-bioparticles.net Shorter chain variants like Biotin-PEG2-amine are explicitly mentioned for their use in labeling DNA, oligonucleotides, and proteins. lumiprobe.com The labeling process is often non-enzymatic and does not destroy the nucleic acid structure, allowing the labeled probes to be used in downstream applications like microarray construction or in situ hybridization. biosynth.com The hydrophilic PEG spacer is particularly beneficial in these applications, as it improves the solubility of the labeled nucleic acid and ensures the biotin tag is accessible for detection by streptavidin-conjugates. lumiprobe.com

Antibody and Aptamer Functionalization

Biotinylation is a common strategy for modifying antibodies for use in immunoassays like ELISA. nih.gov Biotin-PEG-amine can be used to label antibodies, which can then be detected with high sensitivity using enzyme-conjugated streptavidin. The PEG linker helps to maintain the antibody's solubility and binding affinity by providing distance between the biotin label and the antigen-binding site. precisepeg.com

Aptamers, which are single-stranded oligonucleotides that can bind to specific targets, are also frequently modified to enhance their therapeutic or diagnostic potential. nih.gov Conjugation with PEG polymers is a well-established method to increase the in vivo stability and circulation half-life of aptamers by increasing their size to avoid rapid renal clearance. google.com Furthermore, biotin modification of aptamers allows for their use in various assay formats and for targeted delivery applications. For instance, aptamers can be functionalized with biotin and used to guide drug-loaded nanoparticles to cancer cells via biotin-streptavidin coupling mechanisms. nih.govnih.gov The chemical properties of this compound make it a suitable reagent for these advanced aptamer conjugation strategies. cd-bioparticles.netgoogle.com

Analytical Methodologies for Characterization of Biotin Peg23 Amine Conjugates

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)

Spectroscopic methods are fundamental in confirming the chemical structure and successful conjugation of Biotin-PEG23-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of Biotin-PEG conjugates. nih.gov Both 1D ¹H NMR and 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are utilized to verify the covalent linkage between biotin (B1667282) and the PEG chain. nih.gov For instance, in the synthesis of biotin-PEG-PCL block copolymers, ¹H-NMR is used to identify the characteristic proton signals of both the biotin and the PEG/PCL components, confirming successful conjugation. researchgate.net Specific proton peaks corresponding to the biotin moiety and the repeating ethylene (B1197577) glycol units of the PEG chain provide definitive evidence of the conjugate's formation. google.comrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule and is used to confirm the formation of new chemical bonds during conjugation. In the characterization of biotinylated N-palmitoyl chitosan (B1678972) nanoparticles, FTIR is used to identify new amide bonds formed during the biotinylation process. mdpi.com Similarly, when creating drug-loaded nanoparticles with a TPP-PEG-biotin shell, FTIR analysis confirms the presence of the constituent parts, including the biotin and PEG components. nih.gov The spectra of the final conjugate will show characteristic peaks from both biotin and the PEG linker, and potentially new peaks corresponding to the amide bond formed between the biotin and the PEG-amine.

Raman Spectroscopy offers complementary vibrational information to FTIR and can be used to characterize biotin-PEG conjugates. In the study of biotin-decorated dendrimer nanoparticles, Raman spectroscopy, alongside NMR and FTIR, was used to confirm the successful conjugation of biotin to the nanoparticle surface. nih.gov

A summary of spectroscopic findings for Biotin-PEG conjugate characterization is presented in the table below.

Spectroscopic TechniqueInformation ObtainedKey Findings
¹H NMR Structural confirmation, presence of biotin and PEG moieties.Characteristic peaks for biotin's ureido ring protons and PEG's methylene (B1212753) protons confirm conjugation. researchgate.netgoogle.com
FTIR Identification of functional groups, confirmation of amide bond formation.Presence of amide I and II bands alongside characteristic PEG ether stretches. mdpi.comnih.gov
Raman Spectroscopy Vibrational fingerprint of the conjugate.Confirms the presence of both biotin and PEG components in the final product. nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound conjugates, ensuring the removal of unreacted starting materials and byproducts. google.com

Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic radius. This technique is highly effective for separating PEGylated proteins from unreacted protein and excess PEG, as the hydrodynamic radius significantly increases upon PEGylation. SEC can be used to analyze the binding of biotin-PEG conjugates to proteins like neutravidin, where the resulting complex will have a shorter retention time than the individual components due to its larger size. researchgate.net

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. It is a valuable tool for the analytical separation of PEGylated conjugates and can be used to identify PEGylation sites and separate positional isomers.

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. The conjugation of PEG chains can shield the surface charges of a protein, altering its isoelectric point. This change in charge properties allows for the separation of PEGylated proteins from their unmodified counterparts and can even be used to separate positional isomers.

The table below summarizes the applications of various chromatographic techniques in the analysis of Biotin-PEG conjugates.

Chromatographic TechniquePrinciple of SeparationApplication in Biotin-PEG Conjugate Analysis
Size Exclusion Chromatography (SEC) Hydrodynamic VolumePurification of conjugates from smaller unreacted molecules; analysis of binding to target proteins. researchgate.net
Reverse Phase HPLC (RP-HPLC) HydrophobicityPurity assessment and separation of isomers.
Ion Exchange Chromatography (IEX) Net ChargeSeparation of PEGylated from non-PEGylated molecules and positional isomers.

Microscopy-Based Techniques for Conjugate Localization and Interaction (e.g., Confocal Microscopy, Two-Photon Immunocytochemistry Microscopy, Transmission Electron Microscopy)

Microscopy techniques are invaluable for visualizing the localization and interactions of this compound conjugates within biological systems, such as cells and tissues.

Confocal Microscopy is widely used to visualize the binding and internalization of fluorescently labeled Biotin-PEG conjugates. For example, FITC-labeled Biotin-PEG has been used to demonstrate the successful coating of magnetotactic bacteria, with confocal images showing the localization of the fluorescent conjugate on the bacterial surface. mdpi.comresearchgate.net Similarly, it has been used to study the cellular uptake of Biotin-PEG-polyethylenimine complexes, showing their internalization into endosomal compartments. nih.gov Confocal microscopy can also be used to observe the interaction of biotinylated cell surface proteins with streptavidin conjugates, revealing processes like protein clustering and internalization. mpg.de

Two-Photon Microscopy (TPM) offers advantages over conventional confocal microscopy, including deeper tissue penetration and reduced phototoxicity, making it suitable for imaging in living tissues. oist.jppnas.org A two-photon active fluorescent probe incorporating biotin has been synthesized to differentiate between biotin receptor-positive and -negative cancer cells and for imaging 3D spheroids. acs.org This technique can be used to visualize the localization of biotin-appended platinum complexes within live cells with high resolution. pnas.org Furthermore, two-photon microscopy has been employed to image hydrogen peroxide in live tissue using a mitochondria-localized probe. researchgate.net

Transmission Electron Microscopy (TEM) provides high-resolution images of the morphology and size of nanoparticles functionalized with Biotin-PEG. TEM has been used to characterize the size and structure of magnetosomes within bacteria that were subsequently coated with Biotin-PEG. nih.gov It has also been used to visualize the spherical shape and size of self-assembled nanoparticles composed of TPP-PEG-biotin. nih.gov In another study, TEM analysis confirmed the uniform and spherical nature of biotin-PEG conjugated nanogels. researchgate.net

The following table details the applications of microscopy techniques in the study of Biotin-PEG conjugates.

Microscopy TechniqueKey ApplicationExample Finding
Confocal Microscopy Visualization of cellular binding and uptake.Confirmed the stable attachment of FITC-labeled Biotin-PEG to the surface of bacteria. mdpi.comresearchgate.net
Two-Photon Microscopy Deep tissue and live cell imaging.Enabled high-resolution imaging of biotin-conjugated probes within 3D cell spheroids. acs.org
Transmission Electron Microscopy (TEM) Morphological characterization of nanoparticles.Revealed the spherical morphology of Biotin-PEG functionalized nanoparticles. nih.govresearchgate.net

Light Scattering Methods for Conjugate Size Determination (e.g., Dynamic Light Scattering)

Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter and size distribution of this compound conjugates, particularly when they are used to functionalize nanoparticles. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is then used to calculate the particle size.

DLS has been used to measure the size of Biotin-PEG-polyethylenimine complexes, which showed an average size of 116 nm. nih.gov When these complexes were further conjugated to an antibody-streptavidin conjugate, their size increased by approximately 40 nm, as confirmed by DLS. nih.gov The technique is also routinely used to characterize the size of nanoparticles before and after functionalization with Biotin-PEG. For example, DLS analysis showed an increase in the hydrodynamic diameter of nanoparticles after being coated with avidin (B1170675) and subsequently with biotinylated PEG. yale.edu Similarly, the size of magnetite nanoparticles was shown to increase after being encapsulated with a PBS-PEG copolymer. mdpi.com

The table below provides a summary of DLS findings for Biotin-PEG functionalized nanoparticles.

Nanoparticle SystemSize before Biotin-PEG functionalization (nm)Size after Biotin-PEG functionalization (nm)Polydispersity Index (PDI)
PLGA Nanoparticles~170~180<0.2
Magnetite Nanoparticles80.9197.1Not Reported
Biotin-PEG-polyethylenimine complexesNot Applicable116Not Reported

Data is illustrative and compiled from various sources. nih.govmdpi.comtandfonline.com

Affinity-Based Assays for Binding Validation (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

Affinity-based assays are crucial for confirming that the biotin moiety of the this compound conjugate retains its ability to bind to avidin or streptavidin.

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and widely used method for this purpose. A common format is a competitive ELISA, where the Biotin-PEG conjugate in a sample competes with a biotinylated tracer (e.g., biotin linked to an enzyme or a fluorophore) for binding to a limited number of streptavidin-coated sites on a microplate. abcam.com The signal generated is inversely proportional to the concentration of the Biotin-PEG conjugate in the sample. ELISAs can also be used to detect antibodies against PEG. In this format, a microplate is coated with streptavidin, followed by the binding of biotinylated PEG. celerion.com The plate is then incubated with serum samples to detect the presence of anti-PEG antibodies. celerion.comtandfonline.comresearchgate.net

Other affinity-based methods include the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay , which is a colorimetric method for quantifying biotin. The HABA dye binds to avidin, producing a color change. When a biotin-containing sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present. interchim.fr

The following table outlines the principles of common affinity-based assays for Biotin-PEG conjugates.

AssayPrincipleApplication
ELISA Competitive binding to streptavidin-coated plates.Quantification of Biotin-PEG conjugates and detection of anti-PEG antibodies. abcam.comcelerion.com
HABA Assay Displacement of a colored dye from avidin by biotin.Quantification of biotin incorporation in a conjugate. interchim.fr

Theoretical and Computational Investigations of Biotin Peg23 Amine Systems

Molecular Modeling of Linker Flexibility and Conformation

The PEG23 linker in Biotin-PEG23-amine is not a rigid rod; instead, it is a highly flexible chain whose conformation is critical to its function. lifetein.com Molecular modeling and dynamics simulations are employed to explore the vast conformational space of this linker.

Key Research Findings:

Conformational Dynamics: Molecular dynamics (MD) simulations reveal that PEG linkers, like the one in this compound, exhibit significant flexibility. pnas.orgnih.gov This flexibility allows the chain to adopt various conformations, from a compact, random coil to a fully extended state. researchgate.net This dynamic nature is essential for the biotin (B1667282) moiety to navigate and orient itself correctly to access the deep binding pockets of avidin (B1170675) or streptavidin. mdpi.com

Influence of Environment: The linker's conformation is influenced by its surrounding environment. In aqueous solutions, the hydrophilic nature of the PEG chain promotes an extended conformation, which helps to minimize steric hindrance and improve the solubility of the entire conjugate. lifetein.comscbt.comresearchgate.net

Modeling Approaches: Theoretical models often approximate the PEG linker's behavior using different assumptions, such as a random coil, a rigid rod, or a jointed rod. researchgate.net Comparing these models with experimental data helps to refine the understanding of how linker flexibility impacts binding avidity and specificity. researchgate.net Steered molecular dynamics (SMD) simulations, which apply external forces to pull the biotin out of its binding pocket, provide detailed insights into the unbinding pathways and the role of linker stretching in this process. pnas.orgnih.gov

The flexibility of the PEG spacer is a key property that balances several factors. It must be flexible enough to allow the biotin to bind without being constrained by the attached molecule, but not so flexible that it results in an excessive entropic penalty upon binding. researchgate.net

Table 1: Theoretical Models for Linker Flexibility

Model Description Relevance to Biotin-PEG Systems Reference
Random Coil A model representing a polymer as a chain of randomly oriented segments. Approximates the high flexibility and large conformational space of a long PEG linker in solution. researchgate.net
Rigid Rod A model treating the linker as a completely inflexible, straight connector. Useful as a baseline to demonstrate the importance of flexibility; generally a poor approximation for long PEG chains. researchgate.net
Jointed Rods A semi-flexible model where rigid segments are connected by flexible joints. Provides a more realistic approximation of local stiffness combined with overall flexibility. researchgate.net
Worm-Like Chain (WLC) A model describing a continuously flexible polymer, characterized by its persistence length. Used in molecular dynamics simulations to describe the force required to stretch the PEG linker during binding and unbinding events. pnas.org

Ligand-Receptor Docking Studies with Biotin-PEG Constructs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., biotin) when bound to a second (the receptor, e.g., streptavidin) to form a stable complex. schrodinger.com For biotin-PEG constructs, these studies are essential for understanding how the PEG spacer affects the binding event.

Key Research Findings:

Binding Pose Prediction: Docking simulations consistently show that the biotin portion of the conjugate fits snugly into the deep, hydrophobic binding pocket of avidin or streptavidin. The software calculates a binding score (e.g., GlideScore) to estimate the strength of the interaction, with favorable scores indicating a tightly bound complex. schrodinger.com

Role of the PEG Linker: While the PEG linker itself does not typically interact directly with the residues in the primary binding pocket, its presence is critical. Docking studies must account for the linker's size and flexibility, as it can sterically influence the ability of the biotin to achieve the optimal binding pose. acs.orgcreative-biolabs.com The linker's role is to position the biotin for effective binding without introducing unfavorable interactions. lifetein.com

Induced Fit Docking: Advanced docking protocols, such as induced fit docking, account for the fact that the receptor is not entirely rigid. schrodinger.com These simulations allow for side-chain rearrangements in the receptor's binding site upon the ligand's approach, providing a more accurate model of the binding event. This is particularly relevant for the streptavidin-biotin interaction, where a flexible loop (loop 3-4) closes over the binding pocket, a feature that can be modeled computationally. researchgate.net

Computational studies have revealed that the geometry of how force is applied through the linker can significantly impact the mechanical stability of the biotin-streptavidin bond, suggesting that the linker's attachment point and flexibility can induce different unbinding pathways. nih.govuni-muenchen.de

Optimization of PEG Spacer Length for Optimal Bioconjugation and Biological Activity

Key Research Findings:

Overcoming Steric Hindrance: A primary function of the PEG spacer is to extend the biotin moiety away from the surface of the conjugated molecule or substrate. lifetein.comcreative-biolabs.com This separation is crucial to overcome steric hindrance that would otherwise prevent the biotin from accessing the binding pocket of avidin or streptavidin. rsc.org Studies comparing short linkers to longer PEG linkers consistently show that longer spacers lead to better avidin binding and improved assay sensitivity. mdpi.comrsc.org

Length-Dependent Binding Kinetics: The length of the spacer arm has a direct effect on binding rates. One study using quartz crystal microbalance with dissipation monitoring (QCM-D) found that surfaces with a PEG11-biotin linker (5.9 nm spacer) had an order of magnitude faster on-rate for avidin binding compared to a shorter linker (0.9 nm spacer) at low functionalization densities. rsc.org This indicates that the biotin is more readily available for binding when it is further from the surface. rsc.org

The "Optimal Length" Trade-off: While longer is often better for overcoming steric hindrance, there is a point of diminishing returns. Excessively long linkers may not provide additional benefits and can sometimes lead to increased non-specific binding or self-aggregation. rsc.orgthermofisher.com The optimal length depends on the specific application, including the size of the conjugated molecule and the geometry of the system. researchgate.netrsc.org For instance, studies have identified PEG4 and PEG12 as optimal spacers in the context of certain antibody-drug conjugates (ADCs). rsc.org Another study found that a PEG2-biotin linker (2.9 nm) allowed for the highest surface coverage of avidin on a lipid bilayer, suggesting it was the most efficient length in that specific system. rsc.org

Solubility and Biocompatibility: The hydrophilic PEG chain enhances the aqueous solubility of the biotinylated molecule. scbt.comthermofisher.com The this compound, with its long PEG chain, is highly water-soluble, which is advantageous for bioconjugation reactions that are typically performed in aqueous buffers. creative-biolabs.combroadpharm.comchemicalbook.com

Table 2: Impact of PEG Spacer Length on Avidin/Streptavidin Binding

Spacer Length (Source) System Studied Key Finding Reference
0.9 nm (BC-PE) Avidin binding to lipid bilayers Slowest association rate (1.1 × 10⁶ M⁻¹ min⁻¹). Appears to cause surface clustering of avidin. rsc.org
~2.9 nm (PEG2) Avidin binding to lipid bilayers Achieved the highest surface coverage of avidin, suggesting optimal efficiency and packing. rsc.org
~5.9 nm (PEG11) Avidin binding to lipid bilayers Order of magnitude faster on-rate (1.1 × 10⁷ M⁻¹ min⁻¹) than the 0.9 nm spacer at low density. rsc.org
PEG8 vs. PEG2 Avidin-coated microsphere capture on PET fibers PEG8 linker was significantly more efficient in capturing avidin-coated microspheres than the PEG2 linker. mdpi.com
Variable (PEG4, PEG8, PEG12) Antibody-Drug Conjugates (ADCs) PEG4 was found to be optimal in one anti-EGFR conjugate system. PEG8 and PEG12 were used in other clinical candidates to enhance solubility and reduce clearance. rsc.org
High MW (5-20 kDa) PEGylation of Avidin High molecular weight PEGs can reduce the number of accessible biotin binding sites on avidin if not protected during conjugation. acs.orgnih.gov

Table of Compounds

Emerging Research Avenues and Future Outlook

Advancements in Biotin (B1667282) Conjugate Uptake Mechanism Elucidation

The cellular uptake of biotin and its conjugates is a complex process that is not yet fully understood. While the sodium-dependent multivitamin transporter (SMVT) is recognized as the primary mechanism for free biotin uptake, the pathways for biotin conjugates, such as Biotin-PEG23-amine, are still under investigation. nih.govannualreviews.org

Recent research has highlighted that the free carboxyl group of biotin is critical for its uptake via the SMVT. mdpi.comoup.com Chemical modifications to this group, such as the formation of an amide or ester bond, which are common in biotin conjugates, have been reported to hinder or even prevent this transport mechanism. nih.govmdpi.com This has led to a hypothesis that alternative uptake systems may be involved for biotinylated molecules. nih.gov

Some studies suggest the existence of other carrier systems for biotin in certain cell types, like human peripheral blood mononuclear cells and keratinocytes. nih.gov Additionally, in mammalian lymphoid tissues, the monocarboxylate transporter 1 (MCT1) has been identified as an alternative transporter for biotin, utilizing a proton-dependent mechanism. mdpi.comwalshmedicalmedia.com

The apparent contradiction between the requirement of a free carboxyl group for SMVT-mediated uptake and the successful cellular entry of amidated or esterified biotin conjugates points to the need for further studies to clarify the precise uptake mechanisms. mdpi.comresearchgate.net Understanding these mechanisms is crucial for the rational design of future biotinylated therapeutics and research tools. researchgate.net

Key Research Findings on Biotin Uptake:

Transporter/SystemKey CharacteristicsKnown Inhibitors/CompetitorsReference
Sodium-Dependent Multivitamin Transporter (SMVT)Na+-gradient dependent, electroneutral, primary transporter for free biotin. nih.govBiotin structural analogs with a free carboxyl group (e.g., desthiobiotin, lipoic acid), pantothenic acid. nih.gov nih.govnih.gov
Monocarboxylate Transporter 1 (MCT1)Proton-dependent, counter-transport mechanism. walshmedicalmedia.comMonocarboxylic compounds (e.g., lactate, pyruvate). walshmedicalmedia.com mdpi.comwalshmedicalmedia.com
Other Carrier SystemsEvidence suggests existence in specific cell types, but mechanisms are not fully elucidated. nih.govN/A nih.gov

Novel Applications in Translational Research Tools

The unique properties of this compound and similar biotin-PEG linkers have spurred innovation in the development of translational research tools. axispharm.com The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, while the terminal amine group allows for covalent conjugation to a variety of molecules. broadpharm.comcreative-biolabs.comaxispharm.com

One significant area of application is in the development of advanced biosensors and diagnostic assays. laysanbio.compolysciences.com By immobilizing biotinylated molecules on streptavidin-coated surfaces, highly specific and sensitive detection platforms can be created. laysanbio.comchempep.com For example, biotin-PEG linkers are integral to some enzyme-linked immunosorbent assays (ELISA) and Western blotting techniques. laysanbio.comaxispharm.com Recent advancements include the use of biotin-PEG-linked gold nanoparticle probes for the simultaneous detection of multiple types of biomolecules, such as nucleic acids and proteins, with high sensitivity. nih.gov

In the realm of drug delivery and targeting, this compound serves as a versatile linker for creating targeted therapeutic agents. polysciences.comchempep.comhiyka.com The biotin moiety can act as a targeting ligand for cells that overexpress biotin receptors, a characteristic often observed in cancer cells. rsc.orgresearchgate.net The PEG component helps to improve the pharmacokinetic properties of the conjugated drug, such as increased stability and reduced immunogenicity. laysanbio.com

Furthermore, biotin-PEG linkers are being explored in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they can function as a linker component in these novel therapeutic modalities. chempep.commedchemexpress.com

Examples of Novel Translational Research Applications:

Application AreaSpecific ExampleKey Advantage of Biotin-PEG LinkerReference(s)
Diagnostics Multiplexed biomarker detection using biotin-PEG-gold nanoparticle probes.Enables simultaneous detection of different biomolecule classes with high sensitivity. nih.gov nih.gov
Drug Delivery Targeted delivery of therapeutics to cancer cells.Biotin acts as a targeting moiety for cancer cells overexpressing biotin receptors. rsc.orgresearchgate.net rsc.orgresearchgate.net
Immunoassays Enhanced ELISA and Western blotting.Improves sensitivity and specificity of detection. laysanbio.comaxispharm.com laysanbio.comaxispharm.com
Therapeutic Modalities Component in PROTAC synthesis.Acts as a versatile linker in these emerging drug candidates. chempep.commedchemexpress.com chempep.commedchemexpress.com

Integration with Advanced Bioengineering Platforms

The adaptability of this compound and related compounds is leading to their integration into sophisticated bioengineering platforms, including organ-on-a-chip systems and 3D bioprinting. These technologies aim to create more physiologically relevant models for disease research and drug development. researchgate.netnih.govmdpi.com

In organ-on-a-chip systems, which are microfluidic devices that mimic the structure and function of human organs, biotin-PEG linkers can be used to functionalize surfaces. researchgate.net This allows for the precise patterning and attachment of cells, creating organized tissue structures that better replicate in vivo conditions. researchgate.net For instance, the biotin-streptavidin system can be employed to immobilize specific proteins or cells onto the chip surface, facilitating the study of cell-cell interactions and tissue-level responses to stimuli. acs.org

3D bioprinting is another area where biotin-PEG linkers are finding utility. Hydrogels are commonly used as "bioinks" in 3D bioprinting to encapsulate cells and create three-dimensional tissue constructs. nih.govnih.gov Biotinylated polymers, such as hyaluronic acid-biotin, can be crosslinked with streptavidin to form stable hydrogels with enhanced mechanical properties suitable for printing. nih.govnih.govresearchgate.net This approach allows for the fabrication of complex, cell-laden scaffolds for tissue engineering applications, such as bone and cartilage regeneration. nih.gov The use of PEG in these systems is beneficial due to its biocompatibility and ability to resist non-specific protein adsorption. researchgate.net

The integration of this compound and its derivatives into these advanced platforms holds significant promise for creating more accurate in vitro models, which could accelerate drug discovery and reduce the reliance on animal testing.

Q & A

Basic: What are the critical structural components and functional groups of Biotin-PEG23-amine, and how do they influence its reactivity?

This compound comprises three key components: (1) a biotin moiety for high-affinity streptavidin/avidin binding, (2) a 23-unit polyethylene glycol (PEG) spacer enhancing solubility and biocompatibility, and (3) a terminal amine group enabling covalent conjugation to carboxylated targets via carbodiimide crosslinkers (e.g., EDC/NHS) . The PEG chain reduces steric hindrance, while the amine group facilitates pH-dependent nucleophilic reactions. Purity (>95%) and molecular weight (≈1299.6 g/mol) must be validated via HPLC and MALDI-TOF to ensure consistent reactivity .

Basic: What are the primary research applications of this compound in protein labeling and drug delivery?

The compound is widely used for:

  • Protein tracking : Biotinylation of surface lysine residues enables streptavidin-based detection in ELISA or fluorescence microscopy .
  • Targeted drug delivery : Conjugation to drug molecules via amine-carboxyl coupling allows biotin-avidin-mediated cellular uptake, leveraging PEG’s stealth properties to evade immune clearance .
  • Biomolecule immobilization : Amine-reactive NHS esters can functionalize surfaces (e.g., biosensors) for capture assays .

Basic: What storage and handling protocols are critical for maintaining this compound stability?

Store lyophilized powder at -20°C in desiccated, light-protected vials to prevent hydrolysis and oxidation. Reconstitute in anhydrous DMSO or PBS (pH 7.4) immediately before use. Avoid freeze-thaw cycles, as repeated phase changes degrade PEG integrity and amine reactivity .

Advanced: How can researchers optimize conjugation efficiency between this compound and carboxylated substrates?

  • Activation strategy : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with sulfo-NHS to stabilize reactive intermediates, minimizing hydrolysis .
  • Molar ratio : A 5:1 (this compound:target) ratio balances labeling efficiency and aggregation risks .
  • pH control : Conduct reactions at pH 6.5–7.5 to maximize amine nucleophilicity while minimizing carbodiimide degradation. Post-conjugation, purify via size-exclusion chromatography to remove unreacted components .

Advanced: How should solubility challenges with this compound be addressed in aqueous and organic systems?

  • Aqueous buffers : PEG23 enhances water solubility, but high concentrations (>10 mM) may require sonication or co-solvents (e.g., 10% DMSO).
  • Organic phases : Use polar aprotic solvents (e.g., DMF) for hydrophobic targets. Dynamic light scattering (DLS) can monitor colloidal stability .
  • Temperature effects : Heating to 40–50°C improves dissolution but risks biotin denaturation; validate post-solubilization activity via streptavidin-binding assays .

Advanced: What methods validate the specificity of this compound conjugates in complex biological matrices?

  • Blocking controls : Pre-incubate samples with excess free biotin to confirm streptavidin-binding specificity .
  • Mass spectrometry : Identify conjugate molecular weight shifts (e.g., +1299.6 Da) to verify labeling .
  • Flow cytometry : Compare fluorescence in labeled vs. unconjugated cells to quantify non-specific binding .

Advanced: How can contradictory data in this compound binding assays be resolved?

Discrepancies often arise from:

  • PEG chain flexibility : Variable solvent conditions (e.g., ionic strength) alter PEG conformation, affecting biotin accessibility. Use fixed buffer formulations (e.g., 150 mM NaCl, pH 7.4) .
  • Batch variability : Confirm PEG polymerization degree (n=23) via NMR and amine content via TNBS assay .
  • Avidin isoforms : Test multiple streptavidin derivatives (e.g., NeutrAvidin) to mitigate non-specific interactions .

Advanced: What experimental design considerations are critical for in vivo tracking using this compound conjugates?

  • Pharmacokinetics : PEG23 extends half-life but may reduce renal clearance. Monitor blood/tissue retention via LC-MS/MS over 24–72 hours .
  • Biodistribution : Use near-infrared (NIR) dyes conjugated to the amine group for real-time imaging. Include PEG-free controls to assess PEG’s impact on tissue penetration .
  • Toxicity : Assess immune responses (e.g., anti-PEG antibodies) in longitudinal studies .

Advanced: How can researchers quantify conjugation efficiency and stoichiometry in this compound-modified nanoparticles?

  • UV-Vis spectroscopy : Measure biotin’s absorbance at 280 nm and compare to a standard curve .
  • Fluorescence quenching : Label nanoparticles with FITC; biotin-streptavidin binding quenches signal proportionally to conjugation efficiency .
  • XPS analysis : Quantify nitrogen (amine) and sulfur (biotin) atomic ratios to confirm stoichiometry .

Advanced: What analytical techniques resolve PEG-related impurities in this compound synthesis?

  • Reverse-phase HPLC : Use a C18 column with acetonitrile/water gradients to separate PEG homologs .
  • MALDI-TOF : Identify low-molecular-weight impurities (e.g., PEG fragments) .
  • FT-IR spectroscopy : Detect residual solvents or unreacted intermediates (e.g., ester groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.